![molecular formula C13H8Cl2N4O2S B3444784 N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3444784.png)
N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea, also known as DCPTU, is a synthetic compound that has been widely used in scientific research. DCPTU is a thiadiazole derivative that has shown promising results in various biological assays.
Mechanism of Action
N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea activates TRPA1 and TRPV1 channels by covalently modifying cysteine residues in the channels' pore-forming domains. This modification leads to a conformational change in the channel, resulting in channel opening and subsequent calcium influx.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea has been shown to induce calcium influx in sensory neurons, leading to pain and temperature sensation. N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to induce calcium influx in cancer cells, leading to cell death. N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea has been proposed as a potential anticancer agent due to its ability to selectively induce cell death in cancer cells.
Advantages and Limitations for Lab Experiments
N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea is a potent and selective TRPA1 and TRPV1 channel activator, making it a useful tool for investigating the function of these channels. However, N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea has limited solubility in aqueous solutions, which can limit its use in some experimental settings.
Future Directions
N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea has shown promising results in various biological assays, and future research could focus on developing more potent and selective TRP channel activators based on the N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea scaffold. N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea could also be further investigated as a potential anticancer agent. Additionally, the use of N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea in combination with other TRP channel modulators could lead to the development of novel therapeutics for various diseases.
Scientific Research Applications
N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea has been extensively used in scientific research as a tool to investigate the function of transient receptor potential (TRP) channels. TRP channels are a family of ion channels that play a crucial role in various physiological processes such as pain sensation, temperature regulation, and taste perception. N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea has been shown to activate TRPA1 and TRPV1 channels, which are involved in nociception and thermosensation, respectively.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O2S/c14-7-3-4-9(8(15)6-7)16-12(20)17-13-19-18-11(22-13)10-2-1-5-21-10/h1-6H,(H2,16,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROZBRNHLXWALD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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